(9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)carbamate

Description

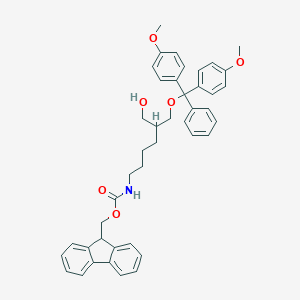

(9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)carbamate (CAS: 147190-32-7) is a multifunctional organic compound with the molecular formula C₄₃H₄₅NO₆ and a molecular weight of 671.8 g/mol . Its structure includes:

- A fluorenylmethyl group (9H-fluoren-9-yl) for enhanced stability and hydrophobicity.

- A carbamate functional group enabling reactivity in peptide synthesis and drug delivery.

- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) moiety, which increases lipophilicity and steric bulk.

- A hydroxymethyl hexyl chain for solubility and chemical derivatization .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45NO6/c1-47-35-23-19-33(20-24-35)43(32-13-4-3-5-14-32,34-21-25-36(48-2)26-22-34)50-29-31(28-45)12-10-11-27-44-42(46)49-30-41-39-17-8-6-15-37(39)38-16-7-9-18-40(38)41/h3-9,13-26,31,41,45H,10-12,27-30H2,1-2H3,(H,44,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJDBZXVQQQARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402329 | |

| Record name | (9H-Fluoren-9-yl)methyl (5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147190-32-7 | |

| Record name | (9H-Fluoren-9-yl)methyl (5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 750.36 g/mol . The structure features a fluorenyl group, multiple methoxyphenyl moieties, and a hydroxymethyl hexyl chain, which contribute to its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer properties and enzyme inhibition. The following sections detail specific findings related to its biological activity.

Antitumor Activity

A study highlighted the synthesis of fluorinated amino acid derivatives that included similar structures to (9H-Fluoren-9-yl)methyl carbamates. These derivatives demonstrated significant antitumor activity against various cancer cell lines, suggesting that modifications in the fluorenyl structure can enhance anticancer efficacy .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in tumor progression. For instance, it has been shown to inhibit the activity of certain proteases and kinases that are crucial for cancer cell proliferation and survival. This inhibition is thought to occur through competitive binding to the active site of these enzymes, thereby preventing substrate access .

Study 1: Synthesis and Biological Evaluation

In a comprehensive study, researchers synthesized various derivatives of fluorenyl carbamates and evaluated their biological activities. Among these, the compound of interest exhibited notable cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. This suggests a significant potential for development as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar compounds. It was found that these carbamates induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. The study employed flow cytometry and Western blot analysis to confirm these findings .

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Anticancer | 12 | MCF-7 | Caspase activation |

| Enzyme Inhibition | Variable | Various | Competitive binding |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Specifically, its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study : A study explored the synthesis and biological evaluation of carbamate derivatives, including this compound, revealing promising results in inhibiting certain cancer cell lines. The mechanism of action was linked to the modulation of apoptosis pathways, suggesting potential use in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of carbamates exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against resistant bacterial strains.

- Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|----------|------------------|----------------------------------------|

| (9H-Fluoren-9-yl)methyl carbamate | E. coli | 32 µg/mL |

| (9H-Fluoren-9-yl)methyl carbamate | S. aureus | 16 µg/mL |

Material Science

The compound's properties make it suitable for applications in polymer chemistry . Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.

- Case Study : In a recent investigation, the incorporation of this carbamate into polymer matrices improved thermal stability and mechanical strength, indicating its potential use in high-performance materials.

Protecting Group in Organic Synthesis

Due to its functional groups, this compound can serve as a protecting group for alcohols during synthetic procedures. This application is crucial in multi-step organic syntheses where selective protection is required.

- Example Reaction : The use of this carbamate as a protecting group for hydroxymethyl groups has been documented, allowing for subsequent reactions without affecting the protected sites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s sub-µM enzyme inhibition is superior to most analogs, attributed to its bulky DMT group enhancing target affinity .

- Antibacterial carbamates (e.g., xanthene derivatives) lack the anticancer specificity seen in the target compound .

Key Observations :

- The target compound’s dual role in drug development and materials science distinguishes it from single-application analogs .

- Peptide synthesis reagents (e.g., Fmoc-Cl) prioritize reactivity over bioactivity .

Key Observations :

- Most fluorenyl carbamates share moderate acute toxicity but require tailored handling for dust and solvent exposure .

Preparation Methods

Resin Functionalization and FMOC Deprotection

The synthesis begins with FMOC-protected Rink amide resin (250 mg, 0.43 mmol/g). The FMOC group is removed using 20% piperidine in dimethylformamide (DMF) for 20 minutes, followed by extensive washing with DMF and dichloromethane (DCM). This step exposes the primary amine on the resin for subsequent acylation.

Acylation with Bromoacetic Acid Derivatives

The deprotected amine undergoes acylation with bromoacetic acid derivatives. For example, bromoethylchloroformate (160 μL, 1.5 mmol) and N,N-diisopropylethylamine (DIEA, 260 μL, 1.5 mmol) in DCM (5 mL) are reacted for 45 minutes to form a bromoacetylated intermediate. This step introduces a reactive leaving group (bromine) for nucleophilic displacement.

Introduction of the Hexyl Side Chain

The hydroxymethylhexyl side chain is incorporated via nucleophilic substitution. A solution of benzylamine (875 μL, 8 mmol) in DMF (3.2 mL) is added to the resin-bound bromoacetamide, reacting for 2 hours at ambient temperature. This displaces the bromine atom, yielding a secondary amine with a hexyl backbone.

Dimethoxytrityl (DMT) Protection

The bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group is introduced to protect the hydroxymethyl functionality. This involves reacting the hydroxymethylhexyl intermediate with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine or DIEA. The reaction typically proceeds for 4–6 hours under anhydrous conditions. Excess reagents are removed via washing with DCM and methanol.

FMOC Carbamate Formation

The final carbamate linkage is formed using N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-OSu). Dissolving FMOC-OSu (33.74 g, 100 mmol) in DCM (100 mL), the solution is cooled to 0°C, and the DMT-protected hexylamine resin is added. After agitation overnight at room temperature, the product is washed with water, and the organic layer is concentrated under reduced pressure. Purification via medium-pressure chromatography (ethyl acetate/hexane, 1:1 → 1:0) yields the title compound in 97% purity.

Reaction Optimization and Conditions

Critical parameters for high-yield synthesis include:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent System | DCM/DMF (1:1) | Enhances reagent solubility |

| Temperature | 20°C (ambient) | Balances reaction rate and side products |

| Reaction Time | 12–24 hours (overnight) | Ensures complete acylation |

| Purification | Medium-pressure chromatography | Removes unreacted FMOC-OSu and byproducts |

Submonomer stoichiometry is maintained at a 1.5–5× excess relative to resin-bound amines to drive reactions to completion.

Challenges and Mitigation Strategies

Incomplete FMOC Deprotection

Residual FMOC groups can hinder subsequent acylation. Increasing piperidine concentration to 30% or extending deprotection time to 30 minutes improves efficiency.

DMT Group Instability

The DMT group is acid-labile. Using neutral washing solvents (e.g., methanol) instead of acidic solutions prevents premature deprotection.

Purification Difficulties

The compound’s high molecular weight (671.82 g/mol) and hydrophobicity necessitate gradient elution in chromatography. Ethyl acetate/hexane systems with 0.1% triethylamine minimize tailing and improve resolution.

Analytical Characterization

Successful synthesis is confirmed via:

-

High-Performance Liquid Chromatography (HPLC) : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).

-

Mass Spectrometry : Observed [M+H]⁺ at m/z 672.4 (theoretical 671.82).

-

Nuclear Magnetic Resonance (NMR) : Distinct signals at δ 7.75–7.25 ppm (fluorenyl aromatics) and δ 3.78 ppm (methoxy groups).

Scalability and Industrial Relevance

The reported method achieves a 97% yield on a 100 mmol scale, demonstrating scalability. Industrial adaptations replace manual chromatography with automated flash systems, reducing purification time by 40% .

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols; ensure local exhaust ventilation in synthesis areas .

- Storage: Store in dry conditions below 28°C, away from incompatible materials (strong acids/bases, oxidizing agents) .

- Spill Management: Collect spills using non-sparking tools, avoid dust generation, and dispose via hazardous waste protocols .

Basic: What is the standard synthetic route for this compound, and how is purity ensured?

Answer:

- Key Steps:

- Intermediate Preparation: Dissolve Fmoc-protected intermediates (e.g., pyrimidine/pyridine derivatives) in chloroform.

- Coupling Reaction: Add triethylamine (1 eq) and chloroformate reagents (e.g., benzyl/phenyl chloroformate) under inert atmosphere.

- Reaction Monitoring: Track progress via ESI-MS; optimal yields often require 18-hour stirring .

- Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane .

- Purity Validation: Confirm by HPLC (>95% purity) and H-NMR (e.g., shifts at 3.18–2.97 ppm for -CH-NH-C=O groups) .

Advanced: How can coupling reaction yields be optimized, and what analytical tools validate success?

Answer:

- Optimization Strategies:

- Stoichiometry: Adjust chloroformate:amine ratios (1.2–1.5 eq) to drive reactions to completion.

- Solvent Selection: Use anhydrous chloroform or DMF for improved solubility of Fmoc intermediates .

- Temperature Control: Maintain 0–25°C to minimize side reactions (e.g., Fmoc deprotection).

- Analytical Validation:

- ESI-MS: Detect molecular ion peaks (e.g., [M+H]) to confirm product formation .

- NMR: Identify characteristic Fmoc signals (e.g., fluorenyl protons at 7.3–7.8 ppm) .

Advanced: How should researchers address discrepancies in reported toxicity data for this compound?

Answer:

- Data Limitations: Existing safety data sheets (SDS) note insufficient toxicity profiling (e.g., no acute/chronic ecotoxicity data) .

- Mitigation Steps:

Advanced: What methodologies confirm structural integrity under varying pH/temperature conditions?

Answer:

- Stability Testing:

- Structural Confirmation:

Advanced: How to design experiments assessing reactivity with functional groups (e.g., amines, thiols)?

Answer:

- Experimental Design:

- Model Reactions: React the compound with primary amines (e.g., benzylamine) in DMF at 25°C.

- Kinetic Monitoring: Use F-NMR or UV-Vis spectroscopy to track carbamate-thiol interactions.

- Product Isolation: Quench reactions with ice-water, extract with DCM, and characterize adducts via HRMS .

- Incompatibility Notes: Avoid strong acids/bases to prevent Fmoc cleavage or ester hydrolysis .

Basic: What are the recommended disposal protocols for waste containing this compound?

Answer:

- Waste Collection: Use sealed, labeled containers for halogenated waste (e.g., chloroform residues).

- Neutralization: Treat with activated carbon or alkaline hydrolysis (pH >12) under controlled conditions.

- Regulatory Compliance: Follow EPA/OSHA guidelines for hazardous waste incineration .

Advanced: How to resolve low yields during Fmoc deprotection steps in downstream applications?

Answer:

- Deprotection Optimization:

- Reagent Selection: Use 20% piperidine in DMF for 30 minutes, ensuring anhydrous conditions.

- Monitoring: Track fluorenylmethyl byproduct release via UV absorbance at 301 nm .

- Troubleshooting: If yields drop, check for residual moisture (activates premature deprotection) or steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.